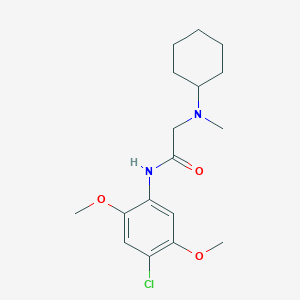![molecular formula C22H25BrN4O2S B4679221 N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4679221.png)
N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Vue d'ensemble
Description
N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, a triazole moiety, and a sulfanyl group
Méthodes De Préparation
The synthesis of N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the sulfanyl group: This step may involve the reaction of a thiol with a suitable electrophile.
Bromination and alkylation: The aromatic ring can be brominated using bromine or N-bromosuccinimide (NBS), followed by alkylation with isopropyl groups.
Final coupling: The triazole and aromatic components are coupled under suitable conditions, often involving a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Analyse Des Réactions Chimiques
N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under hydrogenation conditions to remove the bromine atom or reduce the triazole ring.
Substitution: The bromine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
Medicinal Chemistry: Due to the presence of the triazole ring, it may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological pathways involving sulfanyl and triazole-containing molecules.
Mécanisme D'action
The mechanism of action of N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the sulfanyl group can participate in redox reactions or form covalent bonds with thiol groups in proteins.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazole-containing molecules, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Triazolam: A benzodiazepine with a triazole ring used as a sedative.
N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to these similar compounds.
Propriétés
IUPAC Name |
N-(4-bromo-2-propan-2-ylphenyl)-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O2S/c1-5-27-21(15-6-9-17(29-4)10-7-15)25-26-22(27)30-13-20(28)24-19-11-8-16(23)12-18(19)14(2)3/h6-12,14H,5,13H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQQTNPAFKHXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)C(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(bicyclo[2.2.1]hept-2-yl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide](/img/structure/B4679158.png)
![N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4679165.png)
![N-(2-chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4679172.png)
![4-{2-[(cyclohexylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4679190.png)

![methyl 2-({2-cyano-3-[4-methoxy-3-(methoxymethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4679202.png)
![3-(5-{[(2-methoxybenzyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4679212.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4679226.png)
![2-{[3-(3,4-dimethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B4679236.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)-2-phenylacetamide](/img/structure/B4679242.png)
![Butyl 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B4679247.png)

![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4679254.png)
